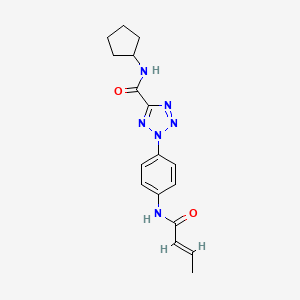
2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,4-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . The tetrahydropyran ring is a common structural motif in many natural products .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols with 3,4-dihydropyran . Stable 2,4,5,6-tetrasubstituted 2HPs have been synthesized by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the tetrahydropyran ring. In the gas phase, the tetrahydropyran exists in its lowest energy C_s symmetry chair conformation .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be complex due to the presence of the tetrahydropyran ring. The tetrahydropyran ring can establish an equilibrium with its opened isomeric forms .Applications De Recherche Scientifique
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene derivatives, which share structural features with the compound of interest through their sulfur-containing heterocyclic rings, have been synthesized for various applications, including the development of heterocyclic compounds with potential biological activities. For example, studies have shown the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of pyrazole, isoxazole, and other derivatives, indicating a versatile approach to heterocyclic synthesis (Mohareb et al., 2004).
Novel Anticancer Agents
Research involving carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored for their cytotoxic activity, showcasing the potential therapeutic applications of complex heterocyclic compounds. These studies indicate that modifications of the core structure can lead to significant biological activities, including potent cytotoxic effects against various cancer cell lines (Deady et al., 2003).
Structural and Mechanistic Insights
Crystal structure analysis and mechanistic studies of related compounds offer foundational insights into the chemical behavior and potential interactions of similar molecular structures. For instance, the crystal structure of certain benzamide:N,N-dimethylformamide derivatives has been determined, providing valuable information on molecular interactions and stability (Sharma et al., 2016).
Antibacterial Agents and QSAR Studies
The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel classes of antibacterial agents highlight the ongoing search for new therapeutic agents. These studies demonstrate how structural modifications can lead to enhanced biological activities, offering a glimpse into the potential of complex heterocyclic compounds in drug discovery (Palkar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-12-3-4-15(13(2)11-12)16(18)17-7-10-20-14-5-8-19-9-6-14/h3-4,11,14H,5-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOWHLPDBUOQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCSC2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)


![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)

![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)



![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)


![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
